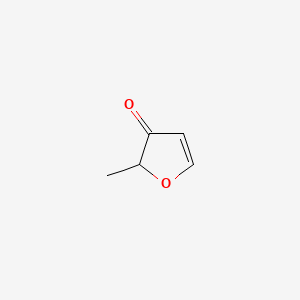

2-methyl-3(2H)-furanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

41763-99-9 |

|---|---|

Molekularformel |

C5H6O2 |

Molekulargewicht |

98.10 g/mol |

IUPAC-Name |

2-methylfuran-3-one |

InChI |

InChI=1S/C5H6O2/c1-4-5(6)2-3-7-4/h2-4H,1H3 |

InChI-Schlüssel |

FAYUQJQOHOTTKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)C=CO1 |

Herkunft des Produkts |

United States |

Significance of 3 2h Furanones in Contemporary Chemical and Biological Research

The 3(2H)-furanone structural motif is a cornerstone in the study of natural products and bioactive molecules. researchgate.netresearchgate.net This five-membered heterocyclic ring system is a recurring feature in a variety of phytochemicals and has demonstrated a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The inherent reactivity of the furanone ring, particularly the carbonyl group and the potential for various substitutions, makes it a versatile scaffold for synthetic chemists. evitachem.com

In the realm of biological research, 3(2H)-furanones are recognized for their diverse physiological effects. Studies have highlighted their potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents. researchgate.net This wide range of bioactivity has made them an indispensable motif in the design and development of new therapeutic agents. researchgate.netresearchgate.net Furthermore, certain furanones are being investigated for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication process, which could offer a novel approach to combating bacterial infections. evitachem.com The exploration of furanone derivatives continues to be a prime interest for researchers aiming to uncover new therapeutic applications. researchgate.net

Research Trajectories and Current Academic Objectives for 2 Methyl 3 2h Furanone

While the broader class of 3(2H)-furanones is a subject of extensive research, 2-methyl-3(2H)-furanone, also known as dihydro-2-methyl-3(2H)-furanone, holds its own specific areas of academic interest. A significant portion of the research on this compound has been driven by its identity as a key flavor and aroma component, particularly in roasted coffee. microbiologyresearch.org

Current research objectives for this compound and its close derivatives are multifaceted:

Biofilm Inhibition: A notable research trajectory is the investigation of 2-methyltetrahydrofuran-3-one (B1294639) (a close structural analog) for its ability to inhibit biofilm formation by pathogenic bacteria such as P. aeruginosa. microbiologyresearch.org Research has shown that sub-inhibitory concentrations of this compound can significantly decrease biofilm biomass, suggesting its potential in addressing chronic wound infections. microbiologyresearch.org

Novel Delivery Systems: To enhance its efficacy in potential biomedical applications, researchers are exploring novel delivery systems, such as hydrogels, for the controlled release of furanone compounds. microbiologyresearch.org

Synthesis and Derivatization: The development of efficient and enantioselective synthetic routes to 3(2H)-furanones, including those with a methyl group at the 2-position, remains an active area of organic chemistry research. bohrium.comresearchgate.net These efforts aim to create diverse libraries of furanone derivatives for biological screening.

Historical Context and Foundational Discoveries in 3 2h Furanone Research

The history of 3(2H)-furanone research is deeply intertwined with the study of food chemistry and natural products. One of the earliest and most significant discoveries was the identification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, also known as Furaneol (B68789)®) in the 1960s as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govmdpi.com This discovery laid the groundwork for understanding the formation of important aroma compounds in a wide range of processed foods. nih.govmdpi.com

Subsequent foundational discoveries include:

The identification of 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) as a key flavor compound in various fruits, including arctic brambles, mangoes, and strawberries, in the early 1970s. acs.orgnih.gov

The recognition in the 1970s that certain 4-hydroxy-3(2H)-furanones are secondary metabolites produced by microorganisms like the yeast Zygosaccharomyces rouxii, which is crucial in the fermentation of soy sauce. nih.gov

The discovery that HDMF and its derivatives are naturally occurring products in numerous fresh fruits, such as pineapples, raspberries, and tomatoes. mdpi.com

These early findings established the importance of 3(2H)-furanones as significant natural flavorants and spurred further investigation into their biosynthesis, chemical properties, and potential biological activities, a field of study that continues to expand today.

An in-depth examination of the chemical intricacies of 2-methyl-3(2H)-furanone reveals a fascinating interplay of structural dynamics and stereoisomerism. This article delves into the chemical structure, isomerism, and conformational analysis of this compound, focusing on its tautomeric equilibria, stereochemical properties, and the insights gained from quantum chemical studies.

Mechanistic Investigations of 2 Methyl 3 2h Furanone Formation Pathways

Maillard Reaction Pathways and Kinetic Modeling

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of 2-methyl-3(2H)-furanone in thermally processed foods. The reaction proceeds through a series of complex and interconnected steps, influenced by various factors.

Precursor Identification and Elucidation of Reaction Intermediates

The initial step in the Maillard reaction is the condensation of a reducing sugar with an amino acid to form a Schiff base, which then undergoes rearrangement to form an Amadori compound. These Amadori products are key intermediates that can then follow several degradation routes. One of the critical pathways to furanone formation involves the 2,3-enolisation of the Amadori compound, leading to the formation of 1-deoxyosones. For instance, in systems containing pentoses like xylose, the Amadori compound preferentially generates the 1-deoxyosone of xylose (1-deoxyxylosone). imreblank.ch

These 1-deoxyosones are highly reactive and can undergo cyclization and dehydration to form furanone structures. Specifically, 1-deoxyxylosone is a direct precursor to 4-hydroxy-5-methyl-3(2H)-furanone. The formation of this compound from pentoses involves a key chain elongation step of the 1-deoxypentosone by Strecker aldehydes. imreblank.ch

Another significant intermediate in the formation of furanones from hexoses is acetylformoin (2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone). Acetylformoin is formed from 1-deoxyhexosone and is considered an effective precursor for 4-hydroxy-2,5-dimethyl-3(2H)-furanone. researchgate.net Its formation can be a critical control point in the Maillard reaction, influencing the subsequent reaction pathways. tum.de

Role of Specific Amino Acids and Reducing Sugars

The type of amino acid and reducing sugar significantly influences the formation of this compound. Model systems of xylose with glycine or alanine have been extensively studied. In these systems, norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) is often the major furanone formed directly from the pentose. imreblank.ch However, the formation of this compound (furaneol) and its homolog, homofuraneol, occurs through the incorporation of Strecker degradation products of the amino acids. imreblank.ch

Glycine, upon Strecker degradation, yields formaldehyde (a C1 fragment), while alanine produces acetaldehyde (B116499) (a C2 fragment). These aldehydes can react with the 1-deoxypentosone intermediate, leading to chain elongation and the subsequent formation of furaneol (B68789) and homofuraneol, respectively. While the formation of homofuraneol is more dependent on the presence of alanine, furaneol formation is less dependent on the specific amino acid. imreblank.ch

| Amino Acid | Major Furanone Formed Directly from Pentose | Furanones Formed via Strecker Aldehyde Incorporation | Strecker Aldehyde | Incorporated Fragment |

|---|---|---|---|---|

| Glycine | Norfuraneol | Furaneol (this compound) | Formaldehyde | C1 |

| Alanine | Norfuraneol | Homofuraneol | Acetaldehyde | C2 |

Influence of Processing Parameters on Maillard Reaction Kinetics

The kinetics of the Maillard reaction and thus the yield of this compound are highly dependent on processing parameters such as temperature, pH, and water activity.

Temperature: Higher temperatures generally accelerate the Maillard reaction, leading to an increased rate of furanone formation. However, excessive heat can also lead to the degradation of these compounds. Studies have shown that the relative amounts of different furanones can vary with temperature. For example, at 90°C, more acetic acid (a fragmentation product) is formed from the C-5 and C-6 carbons of glucose compared to 120°C. imreblank.ch

pH: The pH of the reaction medium plays a crucial role. The degradation pathway of the Amadori product is pH-dependent. At lower pH, 1,2-enolisation is favored, while at higher pH, 2,3-enolisation, which leads to furanone precursors, is more prominent. The formation of this compound is generally favored under neutral to slightly alkaline conditions. In a xylose-glycine model system, a characteristic blue color, indicative of specific Maillard reaction products, was optimally formed at an initial pH of 8.63. nih.gov

Water Activity (a_w): Water activity influences the mobility of reactants and the rates of various reactions. While some water is necessary for the Maillard reaction to occur, very high water content can dilute the reactants and slow down the reaction rate. Conversely, very low water activity can also hinder the reaction by limiting the mobility of reactants. Optimal formation of Maillard products typically occurs at intermediate water activities.

| Parameter | General Effect on Formation Rate | Optimal Conditions (from model systems) |

|---|---|---|

| Temperature | Increases with temperature to an optimum, then decreases due to degradation. | Reaction-specific, often in the range of 90-120°C. imreblank.ch |

| pH | Favored at neutral to slightly alkaline pH. | Initial pH of ~8.6 for specific colored products in xylose-glycine systems. nih.gov |

| Water Activity (a_w) | Optimal at intermediate levels. | Varies depending on the specific food matrix. |

Isotopic Labeling Studies for Pathway Delineation in Maillard Systems

Isotopic labeling is a powerful tool for elucidating the complex reaction pathways in the Maillard reaction. By using precursors labeled with stable isotopes such as ¹³C, researchers can trace the origin of each carbon atom in the final product.

Studies using [¹³C]glucose have shown that the carbon skeleton of the sugar can remain intact during the formation of some furanones. researchgate.net In other cases, sugar fragmentation occurs, and the furanone is formed from the recombination of smaller fragments. imreblank.ch

For example, in a xylose-glycine system, labeling studies with [1-¹³C]-D-xylose revealed that the methyl group of norfuraneol is derived from the C-1 of xylose. The presence of unlabeled, singly, and doubly labeled furaneol in the same system confirmed its formation via both a C5 + C1 reaction (incorporation of formaldehyde from glycine) and sugar fragmentation. imreblank.ch Similarly, reacting [¹³C₅]ribose with cysteine demonstrated that the carbon skeleton of ribose remains largely intact during the formation of 2-methyl-3-furanthiol (B142662). nih.gov

| Labeled Precursor | Reaction System | Key Finding | Reference |

|---|---|---|---|

| [1-¹³C]-D-xylose | Xylose-Glycine | The methyl group of norfuraneol originates from C-1 of xylose. Furaneol is formed via both C5+C1 reaction and sugar fragmentation. | imreblank.ch |

| [¹³C₅]ribose | Ribose-Cysteine | The carbon skeleton of ribose remains largely intact in the formation of 2-methyl-3-furanthiol. | nih.gov |

| [¹³C₆]glucose | Glucose-Cysteine-(E)-2-Nonenal | 2-butyl-thiophene and 5-butyldihydro-2(3H)-furanone stemmed from glucose. | nih.gov |

Biosynthetic Routes in Biological Systems

In addition to the chemical pathways of the Maillard reaction, this compound and its derivatives can also be produced through biosynthetic routes in various microorganisms.

Enzymatic Pathways in Microorganisms

Yeasts, in particular, are known to produce furanones during fermentation processes.

Saccharomyces cerevisiae : This common yeast is capable of producing 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF). Studies have identified an aldehyde reductase encoded by the YNL134C gene as a key enzyme in this process. ebi.ac.uk This enzyme catalyzes the formation of HEMF from (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone, which is formed through a Knoevenagel condensation between acetaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone derived from the Maillard reaction of ribose and glycine. ebi.ac.uk The reaction is dependent on NADPH. Overexpression of the YNL134C gene in S. cerevisiae has been shown to increase HEMF productivity, while its deletion decreases it. ebi.ac.uk

Zygosaccharomyces rouxii : This salt-tolerant yeast, often found in fermented foods like soy sauce, is a potent producer of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). The biosynthesis of HDMF in Z. rouxii has been shown to proceed from D-fructose-1,6-bisphosphate (FBP). researchgate.net A key intermediate in this pathway is 1-deoxy-2,3-hexodiulose-6-phosphate. researchgate.net The final step in the formation of HDMF is an enzymatic reduction. A quinone oxidoreductase (QOR) has been identified as a crucial enzyme in this process, catalyzing the conversion of a precursor to HDMF. acs.org The production of HDMF by Z. rouxii is influenced by medium conditions, with higher pH values and salt stress stimulating its formation. researchgate.net

Gene Identification and Characterization of Biosynthetic Enzymes (e.g., FaQR, Enone Oxidoreductase NDEO)

The final step in the biosynthesis of HDMF in strawberries is catalyzed by an enone oxidoreductase. nih.govnih.govsemanticscholar.org This enzyme was identified through the characterization of a gene named Fragaria × ananassa quinone oxidoreductase (FaQR). nih.govtum.de The FaQR gene contains an open reading frame of 969 base pairs, which encodes for a protein consisting of 322 amino acids with a calculated molecular mass of 34.3 kDa. nih.govnih.gov Functional expression of the FaQR protein in Escherichia coli confirmed its role in catalyzing the formation of HDMF. nih.govnih.gov Subsequent research has also referred to this enzyme as Fragaria x ananassa enone oxidoreductase (FaEO). nih.gov It specifically catalyzes the reduction of the exocyclic double bond of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) in an NAD(P)H-dependent reaction to form HDMF. nih.gov

In addition to the enzymes found in plants, other enone oxidoreductases involved in furanone production have been identified in microorganisms. For instance, an enone oxidoreductase from the yeast Naumovozyma dairenensis (NDEO) has been utilized for the production of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), a structurally related furanone. nih.govdigitellinc.comacs.org Protein engineering efforts on NDEO have led to mutants with significantly increased HEMF yield, demonstrating the potential for biotechnological production of these valuable flavor compounds. nih.govdigitellinc.comscilit.com In Saccharomyces cerevisiae, an aldehyde reductase encoded by the gene YNL134C has been identified as the enzyme responsible for HEMF production. nih.gov This highlights the diversity of enzymes capable of catalyzing the formation of furanone structures in different organisms.

| Enzyme (Gene) | Organism | Substrate | Product | Key Characteristics |

|---|---|---|---|---|

| FaQR / FaEO | Fragaria × ananassa (Strawberry) | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Ripening-induced, auxin-dependent, NAD(P)H-dependent. nih.govnih.govnih.gov |

| NDEO | Naumovozyma dairenensis | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Activity and yield enhanced through protein engineering. nih.govdigitellinc.comresearchgate.net |

| Aldehyde Reductase (YNL134C) | Saccharomyces cerevisiae | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | NADPH-dependent; shares low sequence identity with plant enone oxidoreductases. nih.gov |

Metabolic Precursor Tracing (e.g., D-fructose-1,6-diphosphate, D-fructose 6-phosphate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone)

Tracer studies have been crucial in elucidating the metabolic origins of furanones. Research has firmly established that these compounds are derived from carbohydrate metabolism. nih.gov In both plants and microorganisms, D-fructose-1,6-diphosphate has been identified as a primary precursor for the biosynthesis of HDMF. nih.govnih.govmdpi.comresearchgate.net Radiotracer experiments in strawberries revealed that D-fructose-1,6-diphosphate had the highest incorporation rate into the furanone structure compared to other sugars and intermediates. nih.gov Similarly, studies with the yeast Zygosaccharomyces rouxii showed that HDMF was only produced when the growth medium was supplemented with D-fructose-1,6-diphosphate, and its carbons were shown to originate exclusively from this exogenously supplied precursor. mdpi.comnih.gov

D-fructose 6-phosphate has also been confirmed as a key natural precursor. nih.govnih.govmdpi.com Studies using isotopically labeled glucose demonstrated the involvement of the enzyme phosphohexose isomerase, which converts glucose-6-phosphate to fructose-6-phosphate, confirming that glucose is metabolized to D-fructose-6-phosphate before its transformation into HDMF. nih.govnih.gov In vitro studies with strawberries further suggested that D-fructose 6-phosphate is the direct precursor, as its addition to the incubation medium led to a significant increase in furanone content. acs.org

The immediate precursor to HDMF is 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) . nih.govnih.govnih.govmdpi.com This highly reactive intermediate is the natural substrate for the FaQR/FaEO enzyme. nih.govnih.govmdpi.com The biosynthetic pathway involves the multi-step conversion of D-fructose-1,6-diphosphate into HMMF, which is then reduced by the enone oxidoreductase to form the final HDMF compound. nih.govresearchgate.net

| Precursor Compound | Role in Biosynthesis | Supporting Evidence |

|---|---|---|

| D-fructose-1,6-diphosphate | Primary metabolic origin | High incorporation rate in radiotracer studies; essential for formation by Z. rouxii. nih.govnih.govnih.gov |

| D-fructose 6-phosphate | Key intermediate precursor | Confirmed progenitor in strawberries; labeling studies show glucose is converted to it first. nih.govnih.govacs.org |

| 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Immediate direct precursor | Identified as the natural substrate for the final enzymatic reduction step by FaQR/FaEO. nih.govnih.govmdpi.com |

Biotransformation Mechanisms and Regulation

The biotransformation of precursors into furanones is a regulated process, particularly evident in fruit development. The formation of HDMF in strawberries is tightly linked to the ripening process. nih.gov The expression of the FaQR gene is strongly induced during ripening and is also auxin-dependent. nih.govresearchgate.net Transcript levels of FaQR increase as the fruit matures, peaking in the fully red, ripe stage, which correlates with the accumulation of HDMF. nih.gov Spatially, the gene is expressed in the parenchyma tissue of the fruit, which is the fleshy part where high concentrations of HDMF are found. nih.govnih.govresearchgate.net

In microorganisms like Zygosaccharomyces rouxii, the biotransformation is also subject to specific conditions. HDMF formation requires the presence of the yeast cells and an external supply of D-fructose-1,6-diphosphate; the yeast does not produce the furanone when this precursor is the sole carbon source for growth. mdpi.comnih.gov This suggests that the formation of HDMF is a secondary metabolic process. nih.gov The enzymes required for the conversion of D-fructose-1,6-diphosphate to HDMF are located in both the periplasmic and cytosolic fractions of the yeast cells. nih.gov While the initial steps converting the sugar phosphate (B84403) can occur chemically to some extent, the final steps leading to HDMF are enzymatic. nih.gov

Plant Biosynthesis Mechanisms (e.g., in Strawberry Fruit)

The biosynthesis of HDMF in strawberry fruit is one of the most well-studied examples of furanone formation in plants. researchgate.net The pathway begins with primary metabolites from carbohydrate metabolism, specifically D-fructose-1,6-diphosphate and D-fructose 6-phosphate. nih.govacs.org Through a series of enzymatic steps that are not yet fully elucidated, these sugar phosphates are converted into the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govresearchgate.net

The final, definitive step is the reduction of HMMF to HDMF. nih.govnih.gov This reaction is catalyzed by the enone oxidoreductase enzyme FaQR (also known as FaEO). nih.govresearchgate.net The expression of the FaQR gene is developmentally regulated, increasing significantly during the later stages of fruit ripening, which directly corresponds to the production and accumulation of HDMF, a key contributor to the characteristic caramel-like aroma of ripe strawberries. nih.govresearchgate.net Once formed, HDMF can be further metabolized within the strawberry fruit into its methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), or converted into a non-volatile glycosidic form, which acts as a flavor precursor. nih.govacs.org

Synthetic Chemistry and Derivative Synthesis of 2 Methyl 3 2h Furanone

Total Synthesis Approaches and Methodological Developments

The construction of the 2-methyl-3(2H)-furanone core has been achieved through various elegant total synthesis approaches. These methods often showcase fundamental principles of organic chemistry and provide access to a wide range of substituted furanones.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the construction of the furanone ring. A notable example is the [3+2] 1,3-dipolar cycloaddition. This strategy has been utilized to prepare the parent 3(2H)-furanone through the reaction of 3-butyn-2-ol (B105428) and a nitrile oxide to form an isoxazole (B147169) intermediate. nih.govresearchgate.net Subsequent hydrogenolysis and acid hydrolysis of this isoxazole derivative yield the desired furanone structure. nih.govresearchgate.net This approach highlights the versatility of cycloaddition chemistry in heterocyclic synthesis.

Condensation and Annulation Strategies

Condensation and annulation reactions provide another major pathway to 3(2H)-furanones. A copper-catalyzed [4+1] annulation between α-hydroxy ketones and nitriles has been developed as a facile and efficient method for constructing highly substituted 3(2H)-furanones. researchgate.net Another innovative approach involves a carbon dioxide-triggered, copper-catalyzed domino reaction of nitriles and propargylic alcohols, where one of the oxygen atoms from CO2 is incorporated into the furanone ring. researchgate.net Aldol (B89426) condensation is also a key strategy. For instance, the aldol condensation of an aldehyde with the enolate of 3-methyl-3-(trimethylsiloxy)-2-butanone, followed by oxidation and acid-catalyzed cyclization-dehydration, provides a general route to various 3(2H)-furanones. researchgate.netresearchgate.net

Ring-Closing and Rearrangement Reactions

Ring-closing and rearrangement reactions are also pivotal in the synthesis of this compound and its analogs. The hydrogenolysis and subsequent acid hydrolysis of isoxazole derivatives, formed via [3+2] cycloaddition, is a prominent example of a ring-closing strategy. nih.govresearchgate.net Additionally, gold-catalyzed cyclizations of γ-hydroxyalkynones offer a mild and efficient route to substituted 3(2H)-furanones. organic-chemistry.org A novel approach combines a transition-metal-catalyzed activation of alkynes with a heterocyclization and a subsequent 1,2-alkyl shift to form the furanone ring. organic-chemistry.org

Chemoenzymatic Synthesis and Biotechnological Production Optimization

The demand for natural and sustainable production methods has spurred research into chemoenzymatic and biotechnological routes to this compound and related compounds. These methods often leverage the high selectivity of enzymes to produce specific enantiomers.

Biotechnological production has been explored using various microorganisms. For instance, the yeast Saccharomyces cerevisiae has been shown to produce 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), a key flavor compound. nih.govnih.gov The production of HEMF in S. cerevisiae can be monitored using multiwavelength culture fluorescence. nih.gov Research has identified an aldehyde reductase in S. cerevisiae responsible for HEMF formation. nih.gov Similarly, Zygosaccharomyces rouxii has been studied for its ability to form 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). acs.org

Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations. For example, lipase-catalyzed transesterification has been used in the synthesis of acrylate (B77674) monomers from cellulose-based lactones, demonstrating the potential of enzymes in modifying furanone-related structures. nsf.gov Furthermore, glucosyltransferases from plants have been successfully used in the whole-cell biotransformation of furanones like sotolone and furaneol (B68789) into their corresponding glucosides, which can alter their properties and stability. researchgate.net

| Organism/Enzyme | Product | Key Findings |

| Saccharomyces cerevisiae | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | An aldehyde reductase is involved in HEMF biosynthesis. nih.gov Production can be monitored by fluorescence. nih.gov |

| Zygosaccharomyces rouxii | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Capable of producing HDMF, with production influenced by medium composition. acs.org |

| Plant Glucosyltransferases | Furanone glucosides | Efficiently glucosylate furanones like sotolone and furaneol in whole-cell biotransformations. researchgate.net |

| Lipase (e.g., CAL-B) | Acrylate monomers from lactones | Catalyzes transesterification for the synthesis of functionalized monomers. nsf.gov |

Design and Synthesis of Functionalized 3(2H)-Furanone Derivatives

The core 3(2H)-furanone scaffold serves as a versatile template for the design and synthesis of functionalized derivatives with tailored properties. These modifications are crucial for exploring structure-activity relationships and developing new applications.

| Parent Compound | Modification Strategy | Purpose/Outcome |

| Parent 3(2H)-furanone | Synthesis of a series with varied side-chains | To study structure-property relationships. nih.gov |

| Geiparvarin | Modification of the alkenyl side chain | Investigation of cytostatic activity. acs.org |

| 2-substituted 3(2H)-furanones | Separation and analysis of enantiomers | To understand the relationship between absolute configuration and odor. mdpi.com |

Acylated Hydroxyfuranone Derivatives

The synthesis of acylated derivatives of hydroxyfuranones represents a significant area of research, primarily aimed at modifying the physicochemical properties of the parent compounds. The introduction of an acyl group, particularly through the esterification of the hydroxyl group at the C-4 position, can enhance properties such as lipophilicity. This modification is explored for its potential to improve the bioavailability and efficacy of the parent furanones in various applications.

Research in this area has led to the successful synthesis of a wide array of acylated hydroxyfuranone derivatives. A notable study systematically synthesized forty-five different acylated derivatives starting from key hydroxyfuranone compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF). tandfonline.comtandfonline.com This work highlights a general and effective method for creating these derivatives.

The primary synthetic strategy involves the monoesterification of the 4-hydroxy-3(2H)-furanone scaffold. tandfonline.com In a typical procedure, the parent hydroxyfuranone is dissolved in a dry solvent, such as dichloromethane, along with pyridine (B92270) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The solution is cooled, and an appropriate acid chloride is added dropwise. The reaction mixture is then stirred at room temperature to ensure completion. Following the reaction, the mixture is worked up through washing with dilute acid and a bicarbonate solution, and the final acylated product is purified by silica (B1680970) gel column chromatography. tandfonline.com This method has been used to produce a variety of both monoacyl and diacyl derivatives. tandfonline.com

The range of acyl groups successfully incorporated includes simple acetyl groups as well as more complex and long-chain fatty acid moieties. For instance, derivatives such as 4-acetoxy-5-methyl-3(2H)-furanone have been synthesized from 4-hydroxy-5-methyl-3(2H)-furanone (HMF). tandfonline.com The research by Sasaki et al. provides extensive examples, demonstrating the versatility of this synthetic approach. tandfonline.comtandfonline.com

Below is a table summarizing a selection of the acylated derivatives synthesized from 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), showcasing the variety of acyl chains that can be attached.

| Parent Compound | Acylating Agent (Acid Chloride) | Resulting Acylated Derivative | Reference |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Pivaloyl chloride | 2,5-dimethyl-4-pivaloyloxy-3(2H)-furanone | tandfonline.com |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Isobutyryl chloride | 2(or 5)-Ethyl-4-isobutyryloxy-5(or 2)-methyl-3(2H)-furanone | tandfonline.com |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Valeryl chloride | 2(or 5)-Ethyl-5(or 2)-methyl-4-valeryloxy-3(2H)-furanone | tandfonline.com |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Isovaleryl chloride | 2(or 5)-Ethyl-4-isovaleryloxy-5(or 2)-methyl-3(2H)-furanone | tandfonline.com |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Pivaloyl chloride | 2(or 5)-Ethyl-5(or 2)-methyl-4-pivaloyloxy-3(2H)-furanone | tandfonline.com |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Palmitoyl chloride | 2(or 5)-Ethyl-5(or 2)-methyl-4-palmitoyloxy-3(2H)-furanone | tandfonline.com |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Stearoyl chloride | 2(or 5)-Ethyl-5(or 2)-methyl-4-stearoyloxy-3(2H)-furanone | tandfonline.com |

This synthetic work underscores the chemical tractability of the hydroxyfuranone core and provides a foundation for creating a diverse library of derivatives for further study. The resulting esters, such as 2,5-dimethyl-4-pivaloyloxy-3(2H)-furanone, are noted to be more lipophilic than their parent compounds. tandfonline.comtandfonline.com

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating 2-methyl-3(2H)-furanone from intricate mixtures, such as those found in food products, allowing for its accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. imreblank.chmdpi.com In this technique, the compound is first separated from other volatile components in a gas chromatograph before being detected and identified by a mass spectrometer. The success of GC-MS in compound identification is largely due to its high sensitivity and the availability of extensive mass spectral libraries. imreblank.ch

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater separation potential for complex volatile samples. nih.gov This advanced technique has been utilized for the untargeted screening of chemical compounds formed during processes like baking, where numerous volatiles, including furanones, are generated. nih.gov In a study on yak and cattle-yak meat, GC-IMS and GC-MS were used in combination to analyze volatile flavor compounds, identifying 2-methyl-4,5-dihydro-3(2H)-furanone as a contributor to the flavor profile. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) provides a robust method for the quantitative analysis of furanones, including derivatives of this compound. This technique is particularly advantageous as it can mitigate the risks of thermal or oxidative decomposition that can occur during GC analysis. researchgate.net

A common HPLC setup for furanone analysis involves a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., acetate (B1210297) buffer) and an organic solvent like methanol (B129727), with detection typically performed using a UV detector at a specific wavelength, such as 280 nm. researchgate.netacs.org Quantitative analysis is achieved by creating calibration curves from standard solutions of the compound. researchgate.net For instance, a study on strawberries utilized an HPLC method with a C18 column and a gradient elution of sodium acetate/acetic acid buffer and methanol for the simultaneous determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its related compounds. acs.org Another method for analyzing Maillard reaction products in a xylose-lysine system used a reversed-phase HPLC system with a diode array detector (DAD) and a gradient of trifluoroacetic acid in water and methanol. jst.go.jp

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 (ODS) | researchgate.netacs.org |

| Mobile Phase | Binary system: Acetate buffer and methanol or Trifluoroacetic acid in water and methanol | researchgate.netjst.go.jp |

| Detection | UV Detector (e.g., 280 nm) or Diode Array Detector (DAD) | researchgate.netacs.orgjst.go.jp |

| Quantification | Based on calibration curves from standards | researchgate.net |

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is not only used for detection but is also a critical tool for elucidating the fragmentation pathways of molecules like this compound, providing insights into their structure.

Tandem Mass Spectrometry (GC-MS/MS) and Collision-Induced Dissociation (CID) Studies

Tandem mass spectrometry (MS/MS), often coupled with gas chromatography (GC-MS/MS), is a highly selective and sensitive technique for mechanistic studies. imreblank.chresearchgate.net It allows for the fragmentation of a selected molecular ion and the analysis of the resulting daughter ions. researchgate.net This process, known as collision-induced dissociation (CID), provides detailed structural information. imreblank.chresearchgate.net In CID experiments, a specific parent ion is isolated and then fragmented by collision with an inert gas, such as argon. imreblank.chresearchgate.net The resulting fragment ions are then analyzed to create a daughter spectrum. This technique has been instrumental in studying the fragmentation of 3(2H)-furanones. imreblank.ch For example, the caramel-like smelling compounds 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) were identified in Maillard reaction systems using GC-MS/MS. acs.org

Application of Isotopically Labeled Analogues in Fragmentation Mechanism Studies

The study of fragmentation mechanisms is greatly enhanced by the use of isotopically labeled analogues of the target compound. imreblank.ch By introducing isotopes like ¹³C or ²H into the molecule, researchers can track the fate of specific atoms during fragmentation. imreblank.ch The mass shifts in the resulting fragments in the mass spectrum reveal the positions of the labels and help to confirm proposed fragmentation pathways. imreblank.chresearchgate.net

For example, in studies of 4-hydroxy-3(2H)-furanones, isotopically labeled molecules were generated either through synthesis or via the Maillard reaction using labeled precursors like [¹³C]glycine or [¹³C]alanine. imreblank.chresearchgate.net The analysis of the mass spectra of these labeled compounds allowed for the clear identification of fragment ions containing the isotopic label, thereby elucidating the fragmentation pathways. imreblank.ch For instance, the fragmentation of ¹³C-labeled 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) showed a molecular ion at m/z 129, and the daughter fragments at m/z 86, 73, 58, and 44 confirmed the incorporation of one ¹³C atom. researchgate.net

| Compound | Labeling | Parent Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| HEMF | ¹³C in ethyl group | 143 | 127, 114, 100, 87, 72, 58 | imreblank.ch |

| HDMF | ¹³C | 129 | 86, 73, 58, 44 | researchgate.net |

In Situ and Real-Time Monitoring Techniques

While specific details on in situ and real-time monitoring techniques for this compound are not extensively covered in the provided search results, the analytical methods described above, particularly GC-MS and HPLC, can be adapted for near real-time analysis of reaction processes where this compound is formed, such as the Maillard reaction. By taking samples at different time points during a reaction, these techniques can monitor the formation and changes in the concentration of this compound and its derivatives over time.

Atmospheric-Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)

Atmospheric-Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly suitable for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgencyclopedia.pub It is frequently coupled with high-performance liquid chromatography (HPLC) to analyze complex mixtures. wikipedia.org The ionization process occurs at atmospheric pressure and involves a gas-phase ion-molecule reaction. encyclopedia.pub In the positive ionization mode, proton transfer from reagent gas ions (often derived from the solvent) to the analyte molecule (M) is the dominant mechanism, resulting in the formation of a protonated molecular ion, [M+H]⁺. wikipedia.orgencyclopedia.pub

APCI-MS is a valuable tool in flavor analysis. chimia.ch Its application has been demonstrated in the characterization of furanone derivatives in food products. For instance, on-line liquid chromatography combined with APCI tandem mass spectrometry (LC-APCI-MS/MS) was successfully used to identify and determine the ratio of 2,5-dimethyl-4-hydroxy-3[2H]-furanone 6'-O-malonyl-β-D-glucopyranoside to its deacetylated form in strawberry extracts. nih.gov Furthermore, in analyses of complex matrices like heated tobacco product aerosols, where numerous volatile and semi-volatile compounds are present, APCI-MS has been part of the suite of analytical methods used. nih.gov In such studies, dihydro-2-methyl-3(2H)-furanone has been successfully identified, often following a primary separation by gas chromatography. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Type | Soft ionization, chemical ionization at atmospheric pressure. wikipedia.org | Minimizes fragmentation, allowing for clear identification of the molecular ion. |

| Typical Ions Formed | [M+H]⁺ (positive mode), [M-H]⁻ (negative mode). wikipedia.org | For this compound (M.W. 100.12), the [M+H]⁺ ion would be detected at m/z 101.1. |

| Coupling | Commonly coupled with High-Performance Liquid Chromatography (HPLC). wikipedia.org | Allows for the separation and analysis of furanone derivatives and glucosides from complex food or biological matrices. nih.gov |

| Applicability | Thermally stable, low to medium molecular weight compounds of medium to high polarity. wikipedia.org | Suitable for this compound and its various derivatives. |

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique designed for the real-time, on-line monitoring of volatile organic compounds (VOCs). wikipedia.orgrsc.org Developed in 1995, this method utilizes gas-phase hydronium ions (H₃O⁺) as reagent ions. wikipedia.org The key principle is the non-dissociative proton transfer from H₃O⁺ to the target VOC (M), provided the proton affinity of the VOC is higher than that of water. nih.gov This reaction produces a protonated molecule [M+H]⁺, which is then detected by a mass analyzer. nih.gov

The major advantages of PTR-MS include its high sensitivity, with detection limits reaching parts-per-trillion (pptv) levels, a rapid response time of around 100 ms, and the ability to perform direct analysis of air or headspace without sample preparation or chromatography. wikipedia.orgionicon.com These features make it exceptionally well-suited for applications in food and flavor science, such as monitoring the release of aroma compounds from coffee, where this compound is a key volatile. rsc.orgfmach.itwikipedia.org One limitation is that conventional PTR-MS cannot distinguish between isomers, as identification is based on the mass-to-charge ratio of the protonated molecule. scispace.com High-resolution PTR-Time-of-Flight (PTR-ToF) instruments can, however, separate isobaric compounds. scispace.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Principle | Proton transfer from H₃O⁺ reagent ions. wikipedia.org | A very soft ionization method, causing minimal fragmentation of the furanone molecule. ionicon.com |

| Analysis Type | Real-time, on-line monitoring of VOCs. rsc.org | Ideal for dynamic studies, such as monitoring aroma release during food consumption or production processes. |

| Sensitivity | Extremely high, with detection limits in the pptv range. wikipedia.org | Enables detection of trace amounts of potent aroma compounds like this compound. |

| Sample Preparation | None required; direct analysis of gas-phase samples. wikipedia.org | Simplifies workflow and allows for in-situ measurements. |

Multiwavelength Culture Fluorescence for Bioprocess Monitoring

Multiwavelength or two-dimensional (2D) fluorescence spectroscopy is a powerful, non-invasive optical method for the on-line monitoring of bioprocesses. researchgate.netmdpi.com The technique measures the fluorescence of a culture broth over a wide range of excitation and emission wavelengths, creating a comprehensive excitation-emission matrix (EEM), or "fingerprint." mdpi.com This fingerprint contains information about the concentration of various biogenic fluorophores, including aromatic amino acids (e.g., tryptophan), coenzymes (e.g., NADH), and vitamins, which change significantly during microbial cultivation. mdpi.com

While direct studies on this compound are limited, research on the structurally similar and important aroma compound 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) demonstrates the utility of this method. nih.gov In a study on HEMF fermentation, fluorescence spectra were combined with measurable process variables for both off-line and on-line monitoring. nih.gov By applying chemometric methods like partial least squares (PLS) regression, strong correlations were established between the fluorescence spectra and key process parameters. nih.gov This allowed for the adequate estimation of yeast density, HEMF product concentration, glucose substrate levels, and ethanol (B145695) concentration directly from the spectral data. nih.gov This approach enables real-time, on-line supervision of furanone production in a bioreactor, facilitating process optimization and control. nih.govcanada.ca

| Monitored Parameter (in HEMF study) | Analytical Approach | Key Finding |

|---|---|---|

| Yeast Density | Correlation of fluorescence spectra with off-line measurements using PLS. nih.gov | Fluorescence data provided an adequate approximation of cell density. nih.gov |

| HEMF Concentration | Correlation of fluorescence spectra with off-line measurements using PLS. nih.gov | Product formation could be monitored in real-time. nih.gov |

| Glucose & Ethanol | Correlation of fluorescence spectra with off-line measurements using PLS. nih.gov | Substrate consumption and metabolite production were successfully tracked. nih.gov |

| Process Dynamics | On-line monitoring using a fiber optic probe in a bioreactor loop. nih.gov | HEMF production was observed to be rapid following glucose addition during the oxido-reductive growth phase. nih.gov |

Vibrational Spectroscopy Applications (e.g., FTIR) in Reaction Kinetics

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for elucidating molecular structure by identifying the vibrational modes of functional groups. For furanone compounds, the most characteristic absorption is the intense carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1790 cm⁻¹. mdpi.comtandfonline.com For example, the C=O stretch in 2(5H)-furanone is observed at 1735 cm⁻¹, while various 4-acyloxy-3(2H)-furanone derivatives show this band between 1710 cm⁻¹ and 1770 cm⁻¹. tandfonline.comresearchgate.net Other significant bands include C-O and C-C bond stretches. core.ac.uk

Beyond simple identification, advanced time-resolved infrared (TRIR) spectroscopy provides a powerful means to study reaction kinetics on very short timescales. A notable study investigated the photoinduced ring-opening dynamics of furanone in solution using femtosecond TRIR. rsc.org In this experiment, a UV laser pulse initiated the reaction, and a subsequent IR laser pulse probed the vibrational spectrum as the reaction proceeded. The cleavage of the furanone ring was unequivocally confirmed by the prompt appearance (in less than 1 picosecond) of a new, intense absorption band around 2140 cm⁻¹, which is characteristic of the antisymmetric stretching mode of a ketene (B1206846) (C=C=O) moiety formed as a product. rsc.org By monitoring the rise time of this product-specific vibrational feature, the ultrafast kinetics of the ring-opening reaction could be directly measured, demonstrating the power of vibrational spectroscopy in tracking the real-time evolution of chemical transformations. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=O Stretch (Carbonyl) | 1710 - 1790 | Strong, characteristic band for the furanone ring ketone. mdpi.comtandfonline.com |

| C=C Stretch | ~1640 | Present in unsaturated furanone rings (e.g., 2(5H)-furanone). tandfonline.com |

| C-O Stretch (Ring Ether) | 1040 - 1150 | Indicates the furanone ring structure. core.ac.uk |

| C=C=O Antisymmetric Stretch (Ketene) | ~2140 | Appears as a product in ring-opening reactions, serving as a kinetic marker. rsc.org |

Chemical Reactivity, Stability, and Degradation Kinetics of 2 Methyl 3 2h Furanone

Gas-Phase Reactions with Atmospheric Radicals (e.g., •OH, •Cl) and Rate Coefficient Determinations

In the atmosphere, 2-methyl-3(2H)-furanone and related furanones are primarily removed through reactions with photochemically generated radicals, most notably the hydroxyl (•OH) radical and, in marine or polluted areas, the chlorine (•Cl) atom.

The kinetics of the gas-phase reactions of several furanone compounds with •OH and •Cl radicals have been investigated. For dihydro-2-methyl-3(2H)-furanone, a structurally related compound, the rate coefficient for its reaction with •OH radicals has been determined. researchgate.net Theoretical calculations for α-methyl γ-butyrolactone (2-methyl-4-butanolide), another isomer, predict a total rate constant of 2.76 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for its reaction with •OH radicals. acs.org For the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, the estimated rate constant for its vapor-phase reaction with •OH radicals is 1.4 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which corresponds to an atmospheric half-life of about 3 hours. nih.gov

Studies on 3-methylfuran (B129892) show that the primary reaction pathway with •OH, •NO₃, and •Cl radicals is addition to the double bond of the furan (B31954) ring. researchgate.net This is often followed by ring-opening or, in the case of Cl atoms, the formation of chlorinated methylfuranones. researchgate.net The rate coefficients determined for 3-methylfuran are significantly higher than those for saturated furanones, reflecting the higher reactivity of the aromatic ring. researchgate.net

Table 1: Rate Coefficients for Gas-Phase Reactions of Furanone Derivatives with Atmospheric Radicals This table presents experimentally determined and theoretically estimated rate coefficients for the reactions of various furanone derivatives with hydroxyl (•OH) and chlorine (•Cl) radicals at room temperature.

| Compound | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|---|

| Dihydro-2-methyl-3(2H)-furanone | •OH | (Data Not Available) | Experimental |

| α-Methyl γ-butyrolactone | •OH | 2.76 × 10⁻¹² | Theoretical acs.org |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | •OH | 1.4 x 10⁻¹⁰ | Estimated nih.gov |

| 3-Methylfuran | •OH | (1.13 ± 0.22) × 10⁻¹⁰ | Relative Rate researchgate.net |

| 3-Methylfuran | •NO₃ | (1.26 ± 0.18) × 10⁻¹¹ | Relative Rate researchgate.net |

Thermal Stability Profiles and Decomposition Mechanisms in Model Systems

The thermal stability of this compound and its isomers is crucial in the context of food processing, where they contribute to flavor profiles. High temperatures, such as those used in baking and roasting, can lead to both formation and degradation of these compounds.

Theoretical studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones and their methyl derivatives show that interconversion between isomers can occur at temperatures between 300–400 °C. researchgate.net This process is thought to happen via a hydrogen transfer reaction that opens the ring to form a ketenoic aldehyde intermediate, which can then re-close to the other isomer. researchgate.netnih.gov At higher temperatures (around 600 °C), decomposition occurs, yielding smaller molecules like carbon monoxide and acrolein for the unsubstituted furanones. researchgate.net For methyl-substituted furanones, comparable pathways lead to products like methyl vinyl ketone and CO. nih.gov

In the context of the Maillard reaction, the stability of related furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or Furaneol (B68789)®) is influenced by factors such as pH and the presence of other reactants like amino acids. jfda-online.com Thermal degradation of HDMF at 160°C is more pronounced at lower pH values. jfda-online.com The initial step in its degradation is proposed to be the opening of the furanone ring structure. jfda-online.com

Photo-oxidation Pathways and Light-Induced Degradation Studies

Exposure to light, particularly in the presence of photosensitizers, can induce the degradation of furanone compounds. This photo-oxidation is a significant pathway for the alteration of flavor and quality in food products exposed to light.

The photosensitized oxidation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF) in the presence of chlorophyll (B73375) and oxygen has been shown to produce a variety of smaller, volatile products. acs.org These include ethyl pyruvate, ethyl lactate, acetic acid, and other esters and ketones, indicating that the furanone ring is cleaved during the reaction. acs.org The process involves reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are generated by the light-excited sensitizer. conicet.gov.arheraldopenaccess.us

Studies on the photodegradation of HDMF in the presence of riboflavin (B1680620) (vitamin B2), a common natural photosensitizer in food, confirm a complex mechanism involving ROS. conicet.gov.ar The rate of this photosensitized oxidation can be enhanced in certain micro-environments, such as within β-cyclodextrin complexes. conicet.gov.ar The reaction between HDMF and singlet oxygen is rapid, with a measured rate constant (k_r) in the order of 10⁷ M⁻¹s⁻¹. conicet.gov.ar The degradation pathways can involve either the abstraction of a hydrogen atom (Type I mechanism) or reaction with singlet oxygen (Type II mechanism), leading to hydroperoxides and other oxidation products. heraldopenaccess.us

Environmental Factors Influencing Chemical Stability (e.g., pH dependency)

The stability of this compound and related compounds in aqueous systems is highly dependent on environmental factors, most notably pH.

The stability of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its derivatives has been investigated across various pH values. HDMF itself was found to be unstable at all tested pH levels, whereas its glycosidically bound form, HDMF β-D-glucoside, showed only slight decomposition. nih.gov This highlights that conjugation, such as glycosylation, can significantly enhance the stability of the furanone structure.

The formation and degradation of furanones during the Maillard reaction are also strongly pH-dependent. nih.gov For instance, the degradation of HDMF at 160°C is favored at a lower pH (2.2) compared to higher pH values (5.1 and 7.1). jfda-online.com Similarly, the reaction between HDMF and cysteine at 160°C yields different product profiles depending on the pH; more thiophene (B33073) derivatives are formed at pH 2.2, while pyrazines are only generated at a pH above 7.1. jfda-online.com In model systems of ribose and cysteine, the formation of sulfur-containing furan derivatives is favored under acidic conditions. scielo.brdss.go.th

Table 2: Influence of pH on Furanone Stability and Reactivity This table summarizes findings on how pH affects the degradation and reaction pathways of furanone compounds in different model systems.

| Compound/System | Condition | pH Effect | Finding |

|---|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Storage | Unstable at all tested pH values | Demonstrates inherent instability in aqueous solution. nih.gov |

| HDMF | Thermal Degradation (160°C) | Degradation favored at lower pH | More degradation products formed at pH 2.2 than at 5.1 or 7.1. jfda-online.com |

| HDMF + Cysteine | Reaction (160°C) | Product profile is pH-dependent | Thiophenes favored at pH 2.2; pyrazines at pH 7.1. jfda-online.com |

| Ribose + Cysteine | Maillard Reaction | Sulfur-substituted furans favored at acidic pH | Total volatile compounds increase as pH decreases. scielo.br |

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 2h Furanone

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical calculations used to investigate the electronic structure of molecules. These methods provide detailed information about molecular orbitals and electron distribution, which are fundamental to predicting a molecule's reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons in a reaction. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps use a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. For instance, regions with negative electrostatic potential are prone to electrophilic attack, while areas with positive potential are susceptible to nucleophilic attack.

While specific DFT and ab initio studies on 2-methyl-3(2H)-furanone are not extensively available in the public literature, data from similar furanone derivatives can provide insights into its expected electronic properties.

| Property | Typical Calculated Value Range | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.0 to 0.5 eV | Indicates electron-accepting capability. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 eV | A smaller gap implies lower kinetic stability and higher chemical reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Based on these principles, the carbonyl group in this compound is expected to be an electron-rich region, making it a likely site for electrophilic attack, while the adjacent carbon atoms would be more susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction pathways and analyzing transition states. These models help to elucidate reaction mechanisms, predict reaction outcomes, and determine the energy barriers that control reaction rates.

Theoretical studies on the thermal decomposition of furanones and their methyl derivatives have revealed potential reaction pathways such as isomerization and ring-opening reactions. acs.org These studies calculate the activation energies for various steps, identifying the most energetically favorable pathways. For example, the interconversion of furanone isomers can occur through a 1,2-hydrogen transfer to form an open-ring intermediate, which can then cyclize to a different isomer. acs.org

Transition state analysis involves locating the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of the transition state are critical for understanding the kinetics of a reaction. Computational methods can precisely calculate the geometry of the transition state and its associated activation energy (Ea).

A computational study on the [3+2] cycloaddition reaction of an aryl nitrile oxide with a furanone derivative demonstrated that the reaction proceeds through an asynchronous concerted mechanism. researchgate.net Such studies use DFT calculations to determine the activation energies, which reveal the kinetic feasibility of the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state connects the reactants and products. researchgate.net

| Reaction Type | Description | Typical Calculated Activation Energy (Ea) Range |

|---|---|---|

| Isomerization | Interconversion between different isomeric forms of the furanone. | 20 - 40 kcal/mol |

| Ring Opening | Cleavage of the furanone ring to form an acyclic intermediate. | 30 - 50 kcal/mol |

| Cycloaddition | Reaction with another molecule to form a cyclic adduct. | 15 - 25 kcal/mol |

| Decomposition | Fragmentation of the molecule into smaller products. | > 50 kcal/mol |

Structure-Activity Relationship (SAR) Derivation from Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. nih.gov When these correlations are established using computationally derived parameters, the approach is known as Quantitative Structure-Activity Relationship (QSAR). researchgate.net Theoretical descriptors, which are numerical representations of a molecule's properties derived from its structure, are central to QSAR modeling. researchgate.net

For furanone derivatives, various theoretical descriptors have been shown to be important in predicting their biological activities. These descriptors can be broadly categorized as electronic, steric, and thermodynamic. Electronic descriptors, such as HOMO and LUMO energies and dipole moment, provide insights into a molecule's ability to participate in electronic interactions with a biological target. ucsb.eduucsb.edu Steric descriptors relate to the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. Thermodynamic descriptors, like LogP (partition coefficient), describe the molecule's hydrophobicity and can predict its absorption and distribution in a biological system. researchgate.net

A QSAR study on furanone derivatives as potential COX-2 inhibitors found that descriptors such as the retention index, the number of oxygen atoms connected by single bonds, and the polar surface area were significant for their inhibitory activity. researchgate.net Another review on the SAR of furanones as quorum sensing inhibitors highlighted the importance of the substituents on the furanone ring for their activity. nih.gov Similarly, the cytotoxicity of 5-arylidene-2(5H)-furanone derivatives was found to be influenced by the nature of the substituents on the aromatic ring. nih.gov

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Influences the ability to engage in charge-transfer interactions with biological targets. ucsb.eduucsb.edu |

| Electronic | Polar Surface Area (PSA) | Correlates with a molecule's ability to permeate cell membranes. researchgate.net |

| Steric | Molecular Volume/Shape | Determines the fit of the molecule into the active site of a receptor or enzyme. |

| Thermodynamic | LogP (Partition Coefficient) | Predicts the distribution of the molecule between aqueous and lipid environments. researchgate.net |

By analyzing the structure of this compound in the context of these established SARs, it is possible to make predictions about its potential biological activities. The presence of the methyl group and the carbonyl function are key structural features that would be considered in such an analysis.

Advanced Research on Functional and Biological Activities of 2 Methyl 3 2h Furanone Derivatives

Role in Flavor Chemistry and Sensory Perception Research

Quantitative Analysis of Odor Thresholds and Impact on Food Systems

The significance of 2-methyl-3(2H)-furanone derivatives in food aroma is amplified by their remarkably low odor thresholds. The odor threshold is the lowest concentration of a substance that can be detected by the human nose. For 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), reported odor thresholds range from as low as 0.03 to 1,700 µg/L in water. nih.gov Its homolog, 4-hydroxy-5-methyl-3(2H)-furanone (HMF), has thresholds between 2,100 to 23,000 µg/L, while 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (EHMF) has a threshold of 0.04 to 21 µg/L. nih.gov Another derivative, 2-methyl-3-furanthiol (B142662) (MFT), exhibits an extremely low odor threshold of 0.0025 ng/L in air, contributing intense roasted, coffee-like, and meaty notes. dss.go.th

The following table provides a summary of the odor thresholds for various this compound derivatives:

Interactive Data Table: Odor Thresholds of this compound Derivatives| Compound Name | Common Name | Odor Threshold in Water (µg/L) | Odor Description |

|---|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | HDMF, Furaneol (B68789)® | 0.03 - 1,700 nih.gov | Caramel-like, fruity researchgate.netacs.org |

| 4-hydroxy-5-methyl-3(2H)-furanone | HMF, Norfuraneol | 2,100 - 23,000 nih.gov | Caramel-like nih.gov |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone | EHMF, Homofuraneol | 0.04 - 21 nih.gov | Caramel-like nih.gov |

Interactions with Other Aroma Compounds and Flavor Modulators

The sensory impact of this compound derivatives is not solely dependent on their individual concentrations but is also significantly influenced by their interactions with other volatile compounds present in the food matrix. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound masks or suppresses the perception of another.

Furthermore, furanones can interact with non-volatile components in food, such as proteins. Studies have shown that β-lactoglobulin, a major whey protein, can bind with flavor compounds, including furanones. This binding can affect the release of the aroma compound and thus modulate its perception. The affinity of this binding is influenced by the chemical structure of the furanone derivative. dairy-journal.org For example, an increase in the apolar substituents on the furanone ring can lead to an increase in its hydrophobicity and binding affinity to the protein. dairy-journal.org This interaction is crucial in dairy products and other protein-rich foods where it can impact the final flavor profile.

Mechanistic Studies of Biological Activities

Investigation of Antioxidant Activity and Associated Biochemical Pathways

Derivatives of this compound have demonstrated notable antioxidant properties. These compounds can act as potent antioxidants, contributing to the oxidative stability of food systems and potentially offering health benefits. dss.go.th The antioxidant activity of these furanones is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. dss.go.thnih.gov

Research has shown that 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) can inhibit the hydroperoxidation of lipids. dss.go.th Their antioxidant activity has been found to be more effective than ascorbic acid in certain lipid-based systems. dss.go.th These furanones act as both water-soluble and lipid-soluble antioxidants by scavenging peroxyl radicals. dss.go.th The core 4-hydroxy-3(2H)-furanone structure is considered key to this potent antioxidant activity. dss.go.th

The biochemical pathways involved in their antioxidant action include the scavenging of superoxide (B77818) anion radicals and the inhibition of lipid peroxidation. nih.gov Furanones can also exhibit pro-oxidant properties under certain conditions, for example, in the presence of transition metal ions, where they can generate reactive oxygen species. mdpi.com This dual role highlights the complexity of their chemical behavior in biological systems.

The following table summarizes research findings on the antioxidant activity of specific this compound derivatives:

Interactive Data Table: Antioxidant Activity of this compound Derivatives| Compound | System/Model | Observed Effect | Reference |

|---|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Methyl linoleate (B1235992) peroxidation | Inhibited hydroperoxidation | dss.go.th |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Methyl linoleate peroxidation | Inhibited hydroperoxidation | dss.go.th |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Autoxidation of rat brain homogenate | Acted as an inhibitor | dss.go.th |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Autoxidation of rat brain homogenate | Acted as an inhibitor | dss.go.th |

Exploration of Antimicrobial Efficacy and Mechanisms against Pathogenic Microorganisms

In addition to their role in flavor and antioxidant activity, certain this compound derivatives have been found to possess significant antimicrobial properties against a range of pathogenic microorganisms. Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. jmb.or.krkoreascience.kr

The mechanism of antimicrobial action appears to be multifaceted. For some bacteria, such as Escherichia coli and Staphylococcus aureus, the compound disrupts the microbial cell membrane, leading to cell death. In the case of the fungus Candida albicans, Furaneol has been shown to arrest the cell cycle at the S and G2/M phases. nih.govmdpi.com It also exerts its antifungal effect by disrupting the formation of mycelia, which are crucial for the virulence of this pathogen. jmb.or.krkoreascience.kr

Studies have determined the Minimum Inhibitory Concentration (MIC) of Furaneol against various pathogens. For several human pathogenic fungal strains, the MIC values were in the range of 5-20 µg/ml. jmb.or.kr Another synthetic furanone derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), has shown biocidal properties against both methicillin-susceptible and -resistant Staphylococcus aureus, with MIC values of 10 and 20 mg/L, respectively. frontiersin.org

The following table presents data on the antimicrobial efficacy of this compound derivatives:

Interactive Data Table: Antimicrobial Efficacy of this compound Derivatives| Compound | Microorganism | Activity | MIC/MBC | Reference |

|---|---|---|---|---|

| Furaneol | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial | Not specified | jmb.or.krkoreascience.kr |

| Furaneol | Human pathogenic fungi | Potent antifungal | 5-20 µg/ml (MIC) | jmb.or.kr |

| Furaneol | Candida albicans | Arrests cell cycle (S and G2/M phase) | Not specified | nih.govmdpi.com |

| F105 | Methicillin-susceptible S. aureus (MSSA) | Biocidal | 10 mg/L (MIC), 40 mg/L (MBC) | frontiersin.org |

| F105 | Methicillin-resistant S. aureus (MRSA) | Biocidal | 20 mg/L (MIC), 80 mg/L (MBC) | frontiersin.org |

Quorum Sensing Inhibition Studies in Bacterial Systems

Furanones, a class of compounds including derivatives of this compound, have been identified as potent inhibitors of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors. researchgate.net This inhibitory action positions them as potential novel therapeutics for combating bacterial infections, particularly those involving virulence and biofilm formation. researchgate.netjci.org Research has demonstrated that furanones can disrupt bacterial colonization by interfering with key signaling pathways. researchgate.net

The primary mechanism of inhibition involves competition with the native signaling molecules, N-acyl-homoserine lactones (AHLs), for binding to receptor proteins like LuxR. jci.org This competitive binding prevents the activation of genes responsible for virulence factor production and other coordinated activities. jci.org Extensive studies have provided evidence for this model, showing that furanones can repress AHL-dependent bioluminescence in Vibrio fischeri and inhibit the production of virulence factors in pathogens such as Pseudomonas aeruginosa and Erwinia carotovora. jci.org Further investigations into the effect on P. aeruginosa revealed that furanone treatment repressed a significant number of quorum sensing-controlled genes without affecting the expression of the central regulatory genes lasI/lasR and rhlI/rhlR, suggesting a post-transcriptional mode of action. jci.org

Table 1: Quorum Sensing Inhibition by Furanone Derivatives in Various Bacterial Systems

| Bacterial Species | Furanone Compound/Derivative | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Halogenated Furanones | Inhibition of virulence factor production and biofilm formation. | Compete with AHL signals for LuxR receptor; post-transcriptional interference. | jci.org |

| Vibrio fischeri | Furanones | Repression of AHL-dependent bioluminescence. | Competition with cognate AHL signal for LuxR receptor site. | jci.org |

| Vibrio harveyi | Halogenated Furanones (e.g., gem-dichlorofuranone, tribromofuranone) | Inhibition of QS-regulated bioluminescence without affecting growth. | Inactivation of LuxS enzyme required for AI-2 biosynthesis. | ucc.ie |

| Erwinia carotovora | Furanones | Inhibition of QS-controlled virulence. | Interference with AHL signaling. | jci.org |

| Campylobacter jejuni | 4-hydroxy-2,5-dimethyl-3(2H)-furanone; 5-ethyl-4-hydroxy-2-methyl-2(2H)-furanone | Increased AI-2-induced bioluminescence. | Not an inhibitor; interacts with the AI-2 system to enhance signaling. | nih.gov |

Enzymatic Interactions and Potential Biochemical Roles

The biosynthesis and biochemical functions of this compound and its derivatives are intrinsically linked to specific enzymatic activities. A pivotal discovery in this area was the elucidation of the final step in the biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.gov This reaction is catalyzed by an enone oxidoreductase from Fragaria x ananassa (FaEO), which was previously identified as a putative quinone oxidoreductase (FaQR). nih.govmdpi.com The FaEO enzyme catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of the precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), to form HDMF. nih.gov

Structural and mechanistic studies, including X-ray crystallography of the FaEO enzyme in complex with various substrates, have detailed the reaction mechanism. nih.gov These analyses confirmed that the enzyme facilitates the transfer of a hydride from NAD(P)H to the substrate's exocyclic double bond, a key step in forming the final flavor compound. nih.gov The natural progenitor for this pathway in fruits has been identified as D-fructose-1,6-diphosphate. mdpi.com

In microorganisms, such as the yeast Zygosaccharomyces rouxii found in fermented soy sauce, enzymatic pathways are responsible for producing related compounds like 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF). mdpi.com The formation of HEMF in this context involves precursors derived from ribose and D-glucose or acetaldehyde (B116499). mdpi.com

Beyond their role as flavor compounds, furanones exhibit other biochemical activities. For instance, HDMF and its methoxy (B1213986) derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), are known to function as both pro-oxidants and anti-oxidants, suggesting a role in cellular redox processes. researchgate.net Furanones are also chemically reactive with sulfur-containing compounds. jfda-online.com The ring oxygen in furaneol can be exchanged with a sulfur atom through reactions with hydrogen sulfide (B99878) or sulfur-containing amino acids like cysteine, which can occur during the thermal processing of food. jfda-online.com

Table 2: Key Enzymes and Biochemical Interactions of this compound Derivatives

| Enzyme/Interaction | Furanone Derivative | Organism/System | Biochemical Role/Function | Reference |

|---|---|---|---|---|

| Enone oxidoreductase (FaEO) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria ananassa (Strawberry) | Catalyzes the final biosynthetic step: the reduction of HMMF to HDMF. | nih.govuniprot.org |

| Yeast Biosynthetic Pathway | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Zygosaccharomyces rouxii | Produces HEMF from precursors like ribose and acetaldehyde during fermentation. | mdpi.com |

| Redox Activity | HDMF and 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | General Biochemical System | Function as both pro-oxidants and anti-oxidants. | researchgate.net |

| Reaction with Sulfur Compounds | Furaneol | Food Processing (Thermal) | Reacts with H₂S and cysteine, leading to the formation of sulfur-containing furan (B31954) derivatives. | jfda-online.com |

Biotechnological Applications and Production Enhancement

Genetic Engineering and Strain Optimization for Enhanced Microbial Production

The high demand for natural furanones as flavor and aroma agents has driven research into biotechnological production methods, with a focus on genetic engineering and microbial strain optimization. frontiersin.orgmagtech.com.cn A key strategy involves identifying and manipulating the genes responsible for furanone biosynthesis in microorganisms like yeasts. mdpi.com